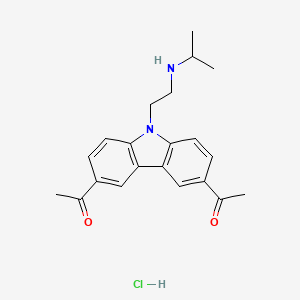

CBL0137 hydrochloride

描述

CBL0137 hydrochloride, also known as Curaxin-137 hydrochloride, is an inhibitor of the histone chaperone, FACT . It can activate p53 and inhibit NF-κB with EC50s of 0.37 and 0.47 µM, respectively . It is used for research purposes .

Chemical Reactions Analysis

CBL0137 hydrochloride has been shown to inhibit the expression of DNA methyltransferase DNMT3a in HeLa TI cells, both at the level of mRNA and protein . It also decreases the level of integral DNA methylation in Ca Ski cells .Physical And Chemical Properties Analysis

CBL0137 hydrochloride is a crystalline solid . It is insoluble in ethanol, but it has a solubility of ≥15.47 mg/mL in water and ≥19.95 mg/mL in DMSO .科学研究应用

Application in High-Grade Serous Ovarian Carcinomas (HGSCs) Treatment

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of High-Grade Serous Ovarian Carcinomas (HGSCs) .

Summary of the Application

CBL0137 has been found to impair homologous recombination repair and sensitize high-grade serous ovarian carcinoma to PARP inhibitors . This is particularly significant as PARP inhibitors have shown clinical efficacy in BRCA-mutant or homologous recombination (HR)-deficient HGSCs .

Methods of Application or Experimental Procedures

The anti-cancer activity of CBL0137 was tested using a panel of HGSC cell lines and patient-derived tumor cells in vitro . RNA sequencing was used to map global transcriptomic changes in CBL0137-treated patient-derived HR-proficient HGSC cells .

Results or Outcomes

CBL0137 was found to exert significant anti-growth activity in vitro against HGSC cell lines and patient-derived tumor cells, and also reduced tumor burden in vivo . It induced DNA repair deficiency via inhibition of the HR repair pathway and sensitized SSRP1-high HR-proficient HGSC cell lines and patient-derived tumor cells/xenografts to the PARPi, Olaparib in vitro and in vivo .

Interaction with G-Quadruplex DNA Oligomers

Specific Scientific Field

This application falls under the field of Molecular Biology , specifically the interaction of CBL0137 with G-Quadruplex DNA Oligomers .

Summary of the Application

CBL0137 has been found to interact with G-Quadruplex DNA Oligomers . This interaction may provide a novel insight into the DNA-binding properties of CBL0137 .

Methods of Application or Experimental Procedures

The DNA binding properties of CBL0137 with model quadruplex DNA oligomers were studied by 1H NMR, CD, fluorescence and molecular modeling . The interaction of curaxin with two G-quadruplex structures, the single repeat of human telomere d(TTAGGGT)4 and the c-myc promoter Pu22 sequence, was investigated .

Results or Outcomes

The study provided molecular details of the interaction of curaxin with two G-quadruplex structures . This interaction supports the hypothesis that the interaction of curaxin with G-quadruplex may provide a novel insight into the DNA-binding properties of CBL0137 .

Epigenetic Activity of Curaxin CBL0137

Specific Scientific Field

This application falls under the field of Epigenetics and Oncology .

Summary of the Application

Curaxin CBL0137 is a new potent anticancer drug that has been shown to activate epigenetically silenced genes . It has a broad spectrum of anticancer effects, which was confirmed in more than 50 preclinical studies .

Methods of Application or Experimental Procedures

The effects of CBL0137 on the enzymes of the epigenetic system of transcription regulation were studied . The study reported that CBL0137 inhibits the expression of DNA methyltransferase DNMT3a in HeLa TI cells, both at the level of mRNA and protein .

Results or Outcomes

CBL0137 was found to decrease the level of integral DNA methylation in Ca Ski cells . It also decreases the level of BET family proteins, BRD2, BRD3, and BRD4, the key participants in transcription elongation .

Interaction with p53 and NF-κB

Specific Scientific Field

This application falls under the field of Molecular Biology and Cancer Biology .

Summary of the Application

CBL0137 has been found to functionally inactivate chromatin transcription complex, resulting in the effects on p53 and NF-κB and promoting cancer cell death .

Methods of Application or Experimental Procedures

The interaction of CBL0137 with p53 and NF-κB was studied . The study focused on the effects of CBL0137 on these two key proteins involved in cancer cell survival and death .

Results or Outcomes

CBL0137 was found to have a significant effect on p53 and NF-κB, promoting cancer cell death . This suggests that CBL0137 could be a potential therapeutic agent for cancer treatment .

Treatment of Glioblastoma, Melanoma, Sarcoma, Lymphoma, and Other Types of Cancer

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of various types of cancer including glioblastoma, melanoma, sarcoma, lymphoma , and others.

Summary of the Application

CBL0137 is currently involved in Phase I-II clinical trials for the treatment of glioblastoma, melanoma, sarcoma, lymphoma, and some other types of cancer . It possesses a broad spectrum of anticancer effects, which was confirmed in more than 50 preclinical studies .

Methods of Application or Experimental Procedures

The anticancer activity of CBL0137 is being tested in clinical trials . The specific methods of application or experimental procedures would depend on the type of cancer being treated and the design of the clinical trial .

Results or Outcomes

The results or outcomes of these clinical trials are not yet available as the trials are still ongoing . However, the broad spectrum of anticancer effects of CBL0137 has been confirmed in preclinical studies .

Interaction with DNA Methyltransferase DNMT3a

Specific Scientific Field

This application falls under the field of Molecular Biology and Epigenetics .

Summary of the Application

CBL0137 has been found to inhibit the expression of DNA methyltransferase DNMT3a in HeLa TI cells, both at the level of mRNA and protein . This interaction may provide a novel insight into the DNA-binding properties of CBL0137 .

安全和危害

未来方向

CBL0137 hydrochloride has shown significant anti-growth activity in vitro against high-grade serous ovarian carcinoma (HGSC) cell lines and patient-derived tumor cells, and also reduces tumor burden in vivo . It induced DNA repair deficiency via inhibition of the HR repair pathway and sensitized SSRP1-high HR-proficient HGSC cell lines and patient-derived tumor cells/xenografts to the PARPi, Olaparib in vitro and in vivo . These findings suggest that combination of CBL0137 and PARP inhibition represents a novel therapeutic strategy for HR-proficient HGSCs that express high levels of SSRP1 and should be investigated in the clinic .

属性

IUPAC Name |

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23;/h5-8,11-13,22H,9-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRKBBVMDMKAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CBL0137 hydrochloride | |

CAS RN |

1197397-89-9 | |

| Record name | CBL-0137 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197397899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CBL-0137 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOY14S7DFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)

![Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B606447.png)